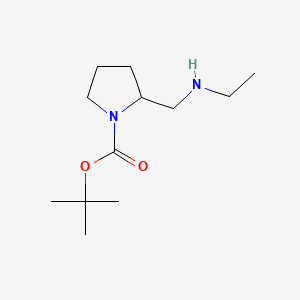

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 955979-19-8 . It has a molecular weight of 214.31 . The compound is in liquid form and is stored at 4°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(13)8-12-4/h9,12H,5-8H2,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is in liquid form . More specific physical and chemical properties were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Enzymatic C-Demethylation and Metabolic Pathways

Research has shown the importance of tert-butyl compounds in understanding enzymatic processes and drug metabolism. For instance, the study by Yoo et al. (2008) explored the in vitro metabolism of a dipeptidyl peptidase-4 inhibitor, identifying major metabolic reactions including hydroxylation and carbonyl reduction. This work emphasizes the role of tert-butyl compounds in pharmacokinetics and the identification of metabolites through hepatic systems Yoo et al., 2008.

Synthesis and Crystal Structure Analysis

The synthesis and structural elucidation of tert-butyl pyrrolidine derivatives are critical for the development of new chemical entities. Naveen et al. (2007) reported the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, characterizing it through spectroscopic methods and X-ray diffraction, highlighting the utility of such compounds in structural chemistry and material science Naveen et al., 2007.

Asymmetric Synthesis and Chemical Properties

The application of tert-butyl pyrrolidine derivatives in asymmetric synthesis is evident from research aiming at developing novel synthetic pathways. Funabiki et al. (2008) demonstrated the stereoselective reduction of perfluoroalkyl N-Boc-pyrrolidyl ketones, achieving excellent diastereoselectivities. This research underscores the compounds' role in facilitating stereoselective organic synthesis, which is fundamental in the production of chiral pharmaceuticals Funabiki et al., 2008.

Application in Medicinal Chemistry

Tert-butyl pyrrolidine derivatives are instrumental in the design and synthesis of biologically active molecules. Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase featuring a pyrrolidine core, illustrating the compound's significance in antiviral drug development. The structural analysis of these inhibitors bound to the neuraminidase enzyme provides valuable insights into drug design strategies Wang et al., 2001.

Safety and Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it may cause skin corrosion/irritation and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

tert-butyl 2-(ethylaminomethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-13-9-10-7-6-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMARTBPQCEJTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693569 |

Source

|

| Record name | tert-Butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate | |

CAS RN |

1289385-02-9 |

Source

|

| Record name | tert-Butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B580509.png)

![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B580517.png)